molecular formula C16H12Cl2N2O4 B5429414 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No. B5429414
M. Wt: 367.2 g/mol
InChI Key: VHFCZRYVDGMDNQ-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as DCMAN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamides and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. In addition, this compound has been shown to interfere with the function of tubulin, a protein that is essential for cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt the cell cycle and inhibit cell proliferation. In addition, this compound has been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is its versatility and wide range of applications. It can be used in various fields of research, including medicine, agriculture, and environmental science. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many lab experiments. However, one of the limitations of this compound is its potential toxicity and side effects. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research involving 3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One area of interest is the development of novel anticancer agents based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the mechanisms of DNA replication and repair. In addition, this compound could be used to develop new insecticides and herbicides that are more effective and environmentally friendly. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 2-methoxy-4-nitrobenzaldehyde, followed by the condensation of the resulting intermediate with acryloyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively used in scientific research for its diverse applications. It has been studied as an anticancer agent, insecticide, and herbicide. In addition, this compound has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c1-24-15-9-11(20(22)23)4-6-14(15)19-16(21)7-3-10-2-5-12(17)13(18)8-10/h2-9H,1H3,(H,19,21)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFCZRYVDGMDNQ-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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